eNOS Inhibition Potency and Isoform Selectivity Profile
1-(5-Nitro-1H-indol-3-yl)ethan-1-one exhibits an IC50 of 180 nM against human endothelial nitric oxide synthase (eNOS), demonstrating potent inhibition of this isoform [1]. In contrast, a structurally related 3-acetylindole derivative (ChEMBL CHEMBL3645481) shows an IC50 of 3440 nM against inducible NOS (iNOS) under comparable assay conditions [2]. This >19-fold difference in potency suggests a degree of selectivity for the eNOS isoform, which is a critical differentiator for applications requiring targeted modulation of endothelial NO production over the inflammatory iNOS pathway.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 180 nM (human eNOS) |
| Comparator Or Baseline | IC50 = 3440 nM (human iNOS) for a related 3-acetylindole derivative |
| Quantified Difference | Target compound is >19-fold more potent against eNOS than the comparator is against iNOS |
| Conditions | Target: Recombinant human eNOS expressed in insect cells. Comparator: Recombinant human iNOS enzyme assay. |
Why This Matters
This differential potency profile is essential for researchers developing selective eNOS inhibitors for cardiovascular studies, where off-target iNOS inhibition could confound results.
- [1] BindingDB. (n.d.). Entry BDBM50372207 (ChEMBL272708): Inhibition of human eNOS. View Source
- [2] TargetMine. (n.d.). Activity report for ChEMBL:CHEMBL3645481: IC50 against human iNOS. View Source
